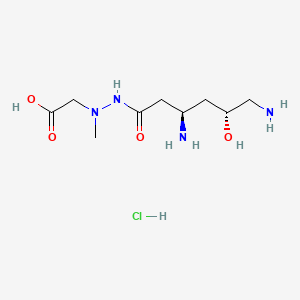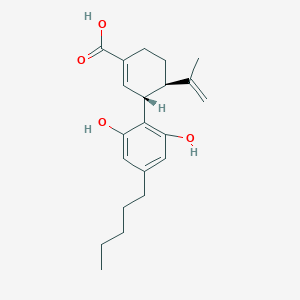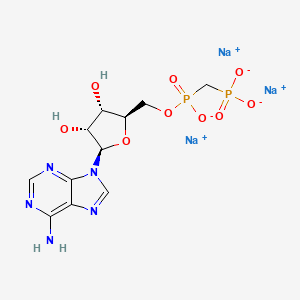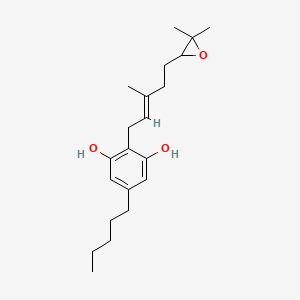
11-hydroxy-9(S)-Hexahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-hydroxy-9(S)-Hexahydrocannabinol is a metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed in the liver after the ingestion of delta-9-tetrahydrocannabinol and is known for its potent psychoactive effects. It is more psychoactive than delta-9-tetrahydrocannabinol and can cross the blood-brain barrier faster, resulting in longer-lasting effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-hydroxy-9(S)-Hexahydrocannabinol typically involves the hydroxylation of delta-9-tetrahydrocannabinol. This process can be achieved through various methods, including chemical synthesis and biotransformation. One common method involves the use of cytochrome P450 enzymes in the liver, which hydroxylate delta-9-tetrahydrocannabinol to form this compound .
Industrial Production Methods
Industrial production of this compound is not common due to its primary formation in the human body. for research purposes, it can be synthesized in laboratories using chemical methods or extracted from biological samples such as blood or urine .
Analyse Chemischer Reaktionen
Types of Reactions
11-hydroxy-9(S)-Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 11-nor-9-carboxy-delta-9-tetrahydrocannabinol.
Reduction: Reduction reactions can convert it back to delta-9-tetrahydrocannabinol.
Substitution: Various substitution reactions can occur at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 11-nor-9-carboxy-delta-9-tetrahydrocannabinol.
Reduction: Delta-9-tetrahydrocannabinol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
11-hydroxy-9(S)-Hexahydrocannabinol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cannabinoids.
Biology: Studied for its effects on the endocannabinoid system and its role in metabolism.
Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and anti-nausea effects.
Industry: Used in the development of cannabinoid-based pharmaceuticals and in forensic toxicology for drug testing
Wirkmechanismus
11-hydroxy-9(S)-Hexahydrocannabinol exerts its effects by binding to cannabinoid receptors in the brain and body. It acts as a partial agonist at the cannabinoid-1 and cannabinoid-2 receptors, leading to various physiological effects such as altered mood, perception, and pain sensation. The compound’s ability to cross the blood-brain barrier quickly results in its potent psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Delta-9-tetrahydrocannabinol: The primary psychoactive component of cannabis.
11-nor-9-carboxy-delta-9-tetrahydrocannabinol: A non-psychoactive metabolite formed from the oxidation of 11-hydroxy-9(S)-Hexahydrocannabinol.
Cannabidiol: A non-psychoactive cannabinoid with various therapeutic effects
Uniqueness
This compound is unique due to its high potency and rapid onset of effects compared to delta-9-tetrahydrocannabinol. Its ability to cross the blood-brain barrier quickly makes it a significant compound in the study of cannabinoids and their effects on the human body .
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(6aR,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H32O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h11-12,15-17,22-23H,4-10,13H2,1-3H3/t15-,16+,17+/m0/s1 |
InChI-Schlüssel |
LXSFNMQURHTPIT-GVDBMIGSSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)CO)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




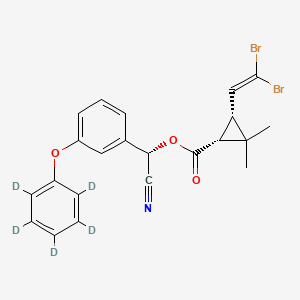
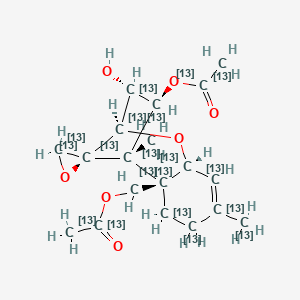
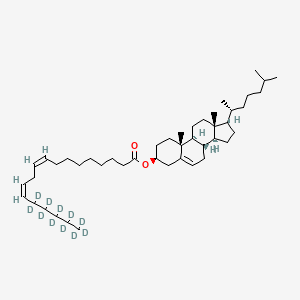

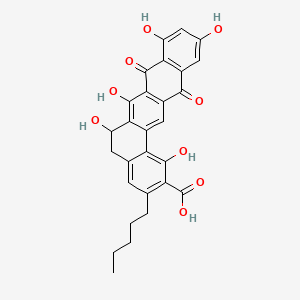
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
